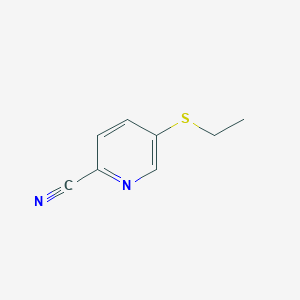

5-(Ethylthio)picolinonitrile

Beschreibung

5-(Ethylthio)picolinonitrile is a heterocyclic compound featuring a picolinonitrile backbone (a pyridine ring with a nitrile group at the 2-position) and an ethylthio (-S-C₂H₅) substituent at the 5-position. The ethylthio group is notable for its electron-donating and lipophilic characteristics, which may enhance solubility in organic matrices and influence biological activity, as seen in related agrochemicals and pharmaceuticals .

Eigenschaften

IUPAC Name |

5-ethylsulfanylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUESGSZTWBNLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 5-chloropicolinonitrile with ethanethiol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-(Ethylthio)picolinonitrile are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethylthio)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Ethylthio)picolinonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 5-(Ethylthio)picolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

Substituents on the picolinonitrile scaffold significantly alter melting points, solubility, and stability. Key examples include:

- Electron-withdrawing groups (e.g., -F in 5-(4-fluorophenyl)picolinonitrile) increase melting points due to enhanced dipole interactions .

- Electron-donating groups (e.g., -OCH₃ in 5-(3,5-dimethoxyphenyl)picolinonitrile) reduce melting points and may improve solubility in polar solvents .

- Alkyl chains (e.g., sec-butyl in ) introduce lipophilicity, favoring organic phase partitioning .

- The ethylthio group in 5-(ethylthio)picolinonitrile is expected to confer moderate lipophilicity and stability, similar to ethylthio-containing herbicides like sethoxydim .

Spectroscopic Characteristics

- IR Spectroscopy : Nitrile (-CN) stretches appear near 2227–2231 cm⁻¹, while aryl C–H stretches range from 2965–3066 cm⁻¹ .

- NMR: The picolinonitrile core produces distinct aromatic proton signals (δ 7.3–9.1 ppm in ¹H NMR), with substituent-specific shifts (e.g., dimethoxy groups at δ 3.83 ppm) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 240.20 for 5-(3,5-dimethoxyphenyl)picolinonitrile) confirm structural integrity .

Biologische Aktivität

5-(Ethylthio)picolinonitrile is an organic compound with the molecular formula C8H8N2S, characterized by the presence of an ethylthio group and a nitrile functionality attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

5-(Ethylthio)picolinonitrile can be synthesized through various methods, including the reaction of 5-chloropicolinonitrile with ethanethiol in the presence of a base like potassium carbonate. The reaction typically occurs in solvents such as dimethylformamide (DMF) at elevated temperatures. The compound's structure allows for several chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile in organic synthesis.

The biological activity of 5-(Ethylthio)picolinonitrile is largely attributed to its ability to interact with various biological targets. The ethylthio group may enhance the compound’s binding affinity to enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions critical for biological activity.

Pharmacological Studies

Research indicates that derivatives of picolinonitriles exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds similar to 5-(Ethylthio)picolinonitrile possess antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary investigations have shown that certain picolinonitrile derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thioether derivatives, including 5-(Ethylthio)picolinonitrile, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have reported that 5-(Ethylthio)picolinonitrile exhibits cytotoxic effects on various cancer cell lines. For instance, a comparative analysis showed that this compound could reduce cell viability in human breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of survival signaling pathways .

Data Table: Biological Activities of 5-(Ethylthio)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.